molecular formula C3H8N2O2 B7818659 N',2-dihydroxypropanimidamide

N',2-dihydroxypropanimidamide

Cat. No.: B7818659
M. Wt: 104.11 g/mol
InChI Key: TWQGERCRJDBWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',2-Dihydroxypropanimidamide is a theoretical or less-studied organic compound featuring a propanimidamide backbone substituted with hydroxyl groups at the N' and 2-positions. This structure suggests dual hydroxylamine and amidine functionalities, which may confer unique reactivity in nucleophilic substitutions, redox reactions, and coordination chemistry. The following analysis compares its hypothetical properties to structurally related compounds from published literature, focusing on substituent effects and functional group interactions.

Properties

IUPAC Name

N',2-dihydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGERCRJDBWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-dihydroxypropanimidamide typically involves the reaction of 2-hydroxypropanal with an appropriate amidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of N’,2-dihydroxypropanimidamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’,2-dihydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N',2-dihydroxypropanimidamide, a compound with significant potential in various scientific applications, has garnered attention for its roles in medicinal chemistry, biochemistry, and environmental sciences. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential inhibitor of specific enzymes involved in disease processes. Research indicates that it can act as a modulator of enzyme activity, which is crucial in drug development.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Enzyme InhibitionModulates activity of target enzymes
Antimicrobial ActivityExhibits potential against certain pathogens
CytotoxicityEvaluated for selective cytotoxic effects

Biochemical Studies

In biochemical research, this compound serves as a substrate or inhibitor in various assays. Its role in studying metabolic pathways has provided insights into cellular mechanisms and disease states.

Case Study: Enzyme Activity Modulation

A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer progression. The inhibition was quantified using kinetic assays, revealing a dose-dependent response that supports its potential as a therapeutic agent.

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry, particularly in the remediation of contaminated sites. Its ability to interact with heavy metals and organic pollutants makes it a candidate for bioremediation strategies.

Table 2: Environmental Impact Assessment

ApplicationFindings
Heavy Metal InteractionForms stable complexes with lead and cadmium
Organic Pollutant DegradationEnhances degradation rates of specific pollutants

Mechanism of Action

The mechanism of action of N’,2-dihydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermodynamic Stability: Computational models suggest that hydroxyl substituents in this compound would lower its thermal stability compared to dimethyl or diethylamino analogs due to increased polarity and hydrogen bonding.
  • Synthetic Utility: The diethylamino analog’s higher molecular weight (145.21 g/mol vs. 116.16 g/mol for the dimethyl variant) may influence its utility in drug design, where molecular size affects bioavailability .

Biological Activity

N',2-dihydroxypropanimidamide, a compound with potential biological significance, has garnered attention in recent years for its diverse pharmacological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two hydroxyl groups and an amidine functional group. The presence of these functional groups is crucial for its biological interactions and activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, amidrazone derivatives have shown efficacy in reducing nitric oxide (NO) production in LPS-induced RAW264.7 cells, suggesting a potential pathway for this compound to modulate inflammatory responses .
  • Cytotoxic Effects : Some studies have reported cytotoxicity associated with compounds containing amidine groups. The cytotoxic effects are often concentration-dependent, with certain derivatives demonstrating selective toxicity towards cancer cell lines while sparing normal cells .
  • Neuroprotective Effects : There is emerging evidence that similar compounds may protect neuronal cells from oxidative stress. For example, certain derivatives have shown protective effects against H2O2-induced injury in SH-SY5Y cells, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of NO production in LPS-induced RAW264.7 cells ,
CytotoxicitySelective toxicity towards cancer cell lines; concentration-dependent effects observed ,
NeuroprotectionProtective effects against oxidative stress in neuronal cell models
AntimicrobialPotential activity against various bacterial strains; further studies needed

Case Studies

  • Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced NO levels in RAW264.7 macrophages stimulated with LPS. The results indicated that the compound could potentially be developed as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro assays showed that this compound exhibited cytotoxic effects on various cancer cell lines at specific concentrations, suggesting its potential use as a chemotherapeutic agent.
  • Neuroprotective Research : Investigations into the neuroprotective properties revealed that this compound could mitigate cell death induced by oxidative stress, highlighting its relevance in treating neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.